molecular formula C9H8N2O2 B1403443 3-Methyl-7-azaindole-6-carboxylic acid CAS No. 1363380-77-1

3-Methyl-7-azaindole-6-carboxylic acid

Cat. No. B1403443
M. Wt: 176.17 g/mol
InChI Key: GWKGSDOEYYOGJU-UHFFFAOYSA-N
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Description

“3-Methyl-7-azaindole-6-carboxylic acid” is a derivative of azaindole . Azaindoles are a class of organic compounds that contain a pyrrole ring fused to a benzene ring . The presence of the carboxylic acid group in these compounds allows them to participate in a variety of chemical reactions .


Chemical Reactions Analysis

Azaindole derivatives, including “3-Methyl-7-azaindole-6-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can act as reactants for the synthesis of new azaindol derivatives . They can also be used for the preparation of triazoles via regioselective heterocyclization reactions .

Scientific Research Applications

Acid-Catalyzed Proton Transfer

3-Methyl-7-azaindole-6-carboxylic acid has been studied for its role in acid-catalyzed excited-state double-proton transfer (ESDPT). It forms a 1:1 cyclic hydrogen bonded acid/7-azaindole complex with a large association constant. This complex exhibits a unique tautomer emission, indicating potential applications as an acid-derivative probe in hydrophobic environments (Chang et al., 1994).

Synthesis of Azaindole Derivatives

Research has described the preparation of 3-substituted 6-azaindoles, including 6-azaindole-3-carboxylic acid and its ethyl ester, by forming an azaindole ring from compounds already containing the necessary substituent. This process also involves the introduction of substituents into the 6-azaindole molecule using electrophilic reagents (Prokopov & Yakhontov, 1978).

One-Pot Synthesis of 7-Azaindole Derivatives

A one-pot, three-component synthesis method has been developed for creating the 7-azaindole framework. This method, utilizing N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds, is particularly useful in diversity-oriented synthesis (DOS) (Vilches-Herrera et al., 2012).

Microwave-Assisted Synthesis

Microwave-assisted synthesis of 7-azaindoles has been reported, showcasing the versatility of 7-azaindoles as building blocks, especially in medicinal chemistry. This method starts from nicotinic acid derivatives or 2,6-dichloropyridine, accelerating the reaction process significantly (Schirok, 2006).

Antitumoral Activity

A 7-azaindole derivative with potential antitumoral activity has been synthesized starting from pyrrolo[2,3-b]pyridine. The process involves regioselective lithiation/methylation of alkyl 7-azaindole-3-carboxylates (Mouaddib et al., 1999).

Safety And Hazards

“3-Methyl-7-azaindole-6-carboxylic acid” may be harmful if swallowed and may cause skin, eye, and respiratory irritation .

properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-4-10-8-6(5)2-3-7(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKGSDOEYYOGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-azaindole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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